molecular formula C10H11NO B1340702 1-Isocyanato-3-(propan-2-yl)benzene CAS No. 55304-09-1

1-Isocyanato-3-(propan-2-yl)benzene

Cat. No.: B1340702
CAS No.: 55304-09-1
M. Wt: 161.2 g/mol
InChI Key: IVLLJZFRQMSRRX-UHFFFAOYSA-N
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Description

1-Isocyanato-3-(propan-2-yl)benzene is an aromatic monoisocyanate with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . This compound serves as a versatile building block in organic and polymer research, particularly for introducing the isocyanate functional group into larger molecules . Its primary research value lies in its reactivity, as the isocyanate group (N=C=O) readily undergoes addition reactions with nucleophiles like alcohols and amines . This allows researchers to synthesize ureas through reaction with amines, or carbamates (urethanes) through reaction with alcohols, which are key linkages in materials science . While specific mechanistic studies on this exact molecule are sparse in the public domain, its applications are inferred from its core chemistry. It is cited in patent literature for use in the synthesis of polymers, including polyurea microcapsules for encapsulating active ingredients, demonstrating its utility in developing advanced materials and delivery systems . Available with a purity of 95% or higher, it is typically offered in quantities ranging from milligrams to grams for laboratory-scale work . As with all isocyanates, this compound requires careful handling in a controlled laboratory environment. It is moisture-sensitive and may react with water, necessitating dry storage conditions. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanato-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(2)9-4-3-5-10(6-9)11-7-12/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLLJZFRQMSRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566052
Record name 1-Isocyanato-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-09-1
Record name 1-Isocyanato-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Chemistry Approaches to 1 Isocyanato 3 Propan 2 Yl Benzene

Monomer for Polyurethane Synthesis

The primary application of 1-Isocyanato-3-(propan-2-yl)benzene is as a monomer for the synthesis of polyurethanes (PUs). dan-iso.dkpatsnap.com Polyurethanes are a highly versatile class of polymers with a wide range of applications. patsnap.com

In the production of polyurethane foams, di-isocyanates are reacted with polyols in the presence of a blowing agent. patsnap.com The reaction of the isocyanate with water, which generates carbon dioxide, is often used to create the foam structure. ulprospector.com While large-scale foam production is dominated by commodity isocyanates like MDI and TDI, specialty isocyanates such as this compound can be used to produce foams with specific properties, such as controlled reactivity or modified mechanical performance due to the isopropyl group. patsnap.com

The CASE market segment relies on high-performance polyurethanes. This compound can be used to formulate:

Coatings : Providing durability, abrasion resistance, and chemical resistance for applications like automotive finishes and protective coatings. ulprospector.com

Adhesives and Sealants : Offering strong bonding to a variety of substrates.

Elastomers : Creating materials with rubber-like elasticity and toughness, suitable for various mechanical components.

The choice of an aromatic isocyanate like this one generally imparts rigidity and thermal stability to the final product. nih.gov

Specialty Polymer Formulations

The unique structure of this compound allows for its use in specialty polymer formulations. The isopropyl group can modify the physical properties of the resulting polymer, for example, by increasing its solubility in certain solvents or altering its glass transition temperature. This makes it a valuable component for creating custom polymers with precisely defined characteristics for niche applications in electronics, aerospace, and other advanced technology sectors. patsnap.com

Applications of 1 Isocyanato 3 Propan 2 Yl Benzene in Advanced Materials Science

Development of High-Performance Polymers

1-Isocyanato-3-(propan-2-yl)benzene is utilized in the synthesis of high-performance polymers where specific properties are paramount. The aromatic nature of the benzene (B151609) ring contributes to thermal stability and mechanical strength, while the isopropyl group can enhance solubility and modify the polymer's morphology. nih.gov These polymers are sought after in industries requiring materials that can withstand harsh conditions.

Use in Composite Materials

This isocyanate can be used as a matrix resin or as a coupling agent in the production of composite materials. In a polymer matrix composite, it would be a precursor to the polyurethane matrix that binds reinforcing fibers (like glass or carbon fibers) together. Its reactivity allows for strong adhesion to the reinforcement, leading to composites with excellent strength-to-weight ratios.

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